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Compound of Interest

Compound Name: SAR131675

Cat. No.: B560141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of SAR131675, a potent

and selective VEGFR-3 tyrosine kinase inhibitor, in preclinical mouse tumor models. The

information compiled here is intended to guide researchers in designing and executing in vivo

studies to evaluate the anti-tumor and anti-metastatic efficacy of this compound.

Mechanism of Action
SAR131675 primarily exerts its effects by inhibiting the vascular endothelial growth factor

receptor-3 (VEGFR-3), a key regulator of lymphangiogenesis (the formation of lymphatic

vessels).[1][2][3] By blocking VEGFR-3 signaling, SAR131675 can inhibit the growth and

spread of tumors that rely on the lymphatic system for metastasis.[1][4] The compound also

demonstrates moderate activity against VEGFR-2, a critical mediator of angiogenesis (the

formation of new blood vessels).[1][4] The downstream signaling cascade affected by

SAR131675 involves the inhibition of the ERK1/2 and AKT pathways, which are crucial for

cancer cell proliferation, survival, and migration.[5] Furthermore, SAR131675 has been shown

to reduce the infiltration of tumor-associated macrophages (TAMs), which play a role in tumor

progression and metastasis.[1][6]

Data Presentation
The following tables summarize the quantitative data on the dosage and efficacy of

SAR131675 in various mouse tumor models based on published studies.
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Table 1: SAR131675 Dosage and Efficacy in a Murine Mammary Carcinoma Model (4T1)

Dosage
(mg/kg/day)

Administration
Route

Treatment
Duration

Efficacy Reference

30 Oral Gavage

17 days (from

day 5 to 21 post-

implantation)

24% reduction in

tumor volume
[4][7]

100 Oral Gavage

17 days (from

day 5 to 21 post-

implantation)

50% reduction in

tumor volume
[4][7]

Table 2: SAR131675 Dosage and Efficacy in a Colorectal Cancer Liver Metastasis Model

Dosage
(mg/kg/day)

Administration
Route

Treatment
Duration

Efficacy Reference

120 Oral Gavage

Daily from day 1

post-tumor

induction until

endpoint (days

10, 16, and 22)

84% inhibition of

tumor growth at

day 22

[6]

Table 3: SAR131675 Dosage and Efficacy in a Pancreatic Neuroendocrine Tumor Model

(RIP1.Tag2)
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Dosage
(mg/kg/day)

Administrat
ion Route

Treatment
Schedule

Study Type Efficacy Reference

100 Oral Gavage

Daily from

week 5 to

week 10

Prevention

42%

decrease in

the number of

angiogenic

islets

[4][7]

100 Oral Gavage

Daily from

week 10 to

week 12.5

Intervention

62%

decrease in

tumor burden

[4][7]

Table 4: SAR131675 Dosage and Efficacy in an FGF2-Induced Angiogenesis and

Lymphangiogenesis Model

Dosage
(mg/kg/day)

Administration
Route

Treatment
Duration

Efficacy Reference

100 Not Specified 7 days

~50% reduction

in VEGFR-3

levels and

hemoglobin

content

[4]

300 Not Specified 7 days

Inhibition of both

VEGFR-2 and

VEGFR-3

signaling, with

VEGFR-3 and

hemoglobin

levels similar to

the control group

[4][7]

Experimental Protocols
Orthotopic Mammary Carcinoma Model (4T1)
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Objective: To evaluate the effect of SAR131675 on primary tumor growth and metastasis of

4T1 murine mammary carcinoma cells.

Materials:

Female BALB/c mice

4T1 murine mammary carcinoma cells

SAR131675

Vehicle (e.g., 0.6% methylcellulose/0.5% Tween 80)[6]

Calipers

Oral gavage needles

Procedure:

Cell Culture: Culture 4T1 cells in appropriate media until they reach the desired confluency

for injection.

Tumor Cell Implantation: Inoculate 4T1 cells orthotopically into the mammary fat pad of

female BALB/c mice.

Treatment Initiation: Begin treatment with SAR131675 or vehicle control on day 5 post-

implantation.[4]

Drug Administration: Administer SAR131675 orally via gavage once daily at the desired

dosages (e.g., 30 and 100 mg/kg).[4]

Tumor Measurement: Measure tumor volume with calipers every few days throughout the

study.

Endpoint: At the end of the treatment period (e.g., day 21), euthanize the mice and excise

the primary tumors for further analysis.[4] Lungs and lymph nodes can also be harvested to

assess metastasis.[1]
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Colorectal Cancer Liver Metastasis Model
Objective: To assess the efficacy of SAR131675 in inhibiting the growth of colorectal cancer

liver metastases.

Materials:

Male BALB/c mice

Colorectal cancer cell line (e.g., SL4)

SAR131675

Vehicle (0.6% methylcellulose/0.5% Tween 80)[6]

Surgical instruments for intrasplenic injection

Procedure:

Tumor Induction: Induce colorectal liver metastasis (CLM) by intrasplenic injection of

colorectal cancer cells.

Treatment Groups: Randomly assign mice to control and treatment groups.[6]

Drug Administration: Administer SAR131675 (e.g., 120 mg/kg) or vehicle daily by oral

gavage, starting one day after tumor induction.[6][8]

Monitoring: Monitor the health and body weight of the mice throughout the experiment.

Endpoint Analysis: Euthanize mice at predetermined time points (e.g., 10, 16, and 22 days

post-induction) to assess tumor burden in the liver.[6] This can be done through stereology,

immunohistochemistry (IHC), and flow cytometry to analyze tumor growth and immune cell

infiltration.[6]
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Caption: SAR131675 inhibits VEGFR-3 signaling pathway.
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Caption: General experimental workflow for in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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